molecular formula C20H20N2O5 B6538810 N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2H-1,3-benzodioxole-5-carboxamide CAS No. 1060329-80-7

N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B6538810
CAS No.: 1060329-80-7
M. Wt: 368.4 g/mol
InChI Key: FRQCMKWQDBZCBJ-UHFFFAOYSA-N
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Description

This compound contains a morpholine ring, which is a common feature in many pharmaceuticals . It also contains a benzodioxole group, which is a type of aromatic ether. The presence of these groups could suggest potential biological activity, but without specific studies on this compound, it’s hard to say for sure.


Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of a morpholine group with a benzodioxole group. This could potentially be achieved through a variety of synthetic methods, including nucleophilic substitution or palladium-catalyzed cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a morpholine ring attached to a benzodioxole group via an amide linkage. This structure could potentially be confirmed using techniques such as NMR spectroscopy or X-ray crystallography .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the morpholine and benzodioxole groups. For example, the morpholine ring could potentially undergo reactions at the nitrogen atom, while the benzodioxole group could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the morpholine ring could potentially increase its solubility in water, while the benzodioxole group could potentially increase its lipophilicity .

Future Directions

Future research on this compound could potentially involve studying its biological activity, optimizing its synthesis, and investigating its mechanism of action. This could potentially lead to the development of new drugs or other useful compounds .

Properties

IUPAC Name

N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c23-19(22-7-9-25-10-8-22)11-14-1-4-16(5-2-14)21-20(24)15-3-6-17-18(12-15)27-13-26-17/h1-6,12H,7-11,13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQCMKWQDBZCBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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